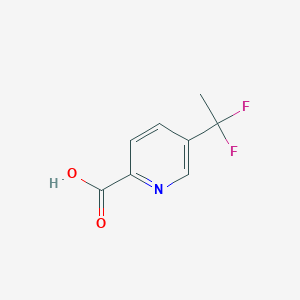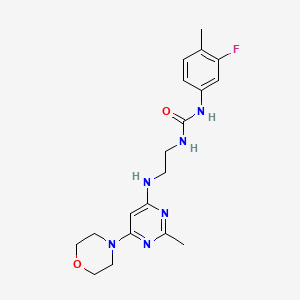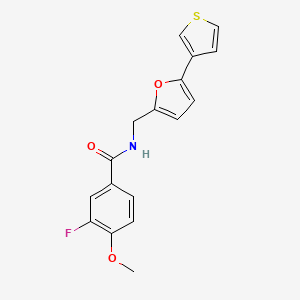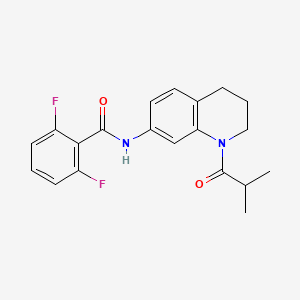
N-(2-(furan-3-yl)-2-hydroxyethyl)-2-(2-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(2-(furan-3-yl)-2-hydroxyethyl)-2-(2-methoxyphenoxy)acetamide is a chemical derivative that belongs to a class of organic compounds featuring a furan ring, which is a heterocyclic ring with oxygen, and an acetamide group, which is a functional group derived from acetic acid. Although the specific compound is not directly described in the provided papers, similar compounds with furan rings and acetamide groups are discussed, indicating a potential interest in the synthesis and study of such molecules for their chemical properties and possible applications.
Synthesis Analysis
The synthesis of related furan-containing acetamide derivatives is described in the first paper, where a series of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives were synthesized using a one-pot three-component reaction. This process involved 2-naphthol, aldehydes, and amides in the presence of DBU as a catalyst in ethanol under reflux conditions for 110-120 minutes. The method is noted for its good yields, environmental friendliness, straightforward protocol, short reaction times, and mild conditions .
Molecular Structure Analysis
The second paper provides insights into the molecular structure of a related compound, 2-cyano-N-(furan-2-ylmethyl)acetamide. The crystal structure analysis revealed that the acetamide unit is inclined to the furan ring by 76.7°. In the crystal, molecules are linked by N—H⋯O and C—H⋯O hydrogen bonds, forming chains along the100 direction. The carbonyl oxygen atom acts as a bifurcated acceptor, contributing to the formation of an R 1 2(6) ring . This information, while not directly about the compound , provides a useful reference for understanding how similar molecules might behave in the solid state.
Chemical Reactions Analysis
Although the provided papers do not detail specific chemical reactions involving this compound, the synthesis methods and structural analysis of related compounds suggest that such molecules could participate in various chemical reactions. The presence of the acetamide group and the furan ring indicates potential reactivity with nucleophiles and electrophiles, respectively, and the possibility of forming hydrogen bonds could influence reaction outcomes.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from the related compounds discussed in the papers. The furan ring's aromaticity and the acetamide group's polarity suggest that the compound would have moderate solubility in polar solvents. The hydrogen bonding capability, as seen in the crystal structure of the related compound, could affect the compound's melting point, boiling point, and solubility in various solvents. The exact properties would need to be determined experimentally for the specific compound .
Applications De Recherche Scientifique
Furan Formation Mechanisms
One of the key areas of scientific research related to N-(2-(furan-3-yl)-2-hydroxyethyl)-2-(2-methoxyphenoxy)acetamide involves the study of furan formation mechanisms. For instance, a study by Mccallum et al. (1988) investigated the reaction of [(2-furyl)methoxymethylene]pentacarbonylchromium with acetylenes, leading to the construction of a new aromatic nucleus, including a furan and a phenol. This study highlighted the importance of understanding the mechanisms behind furan formation in chemical reactions (Mccallum et al., 1988).
Synthesis and Antifungal Effects
Another significant area of research is the synthesis of heterocyclic compounds and their potential antifungal effects. A study by Kaplancıklı et al. (2013) described the synthesis of 2-arylthio-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide derivatives and focused on their antifungal effects against various fungi species. This research underlines the potential pharmaceutical applications of such compounds in combating fungal infections (Kaplancıklı et al., 2013).
Catalytic Reactions and Synthesis
The compound's role in catalytic reactions and synthesis is another important research domain. Gutnov et al. (2019) explored the Betti reaction of 2-naphthol, furfural, and acetamide, leading to the synthesis of N-[furan-2-yl(2-hydroxynaphthalen-1-yl)methyl]acetamide. Their study provided insights into the mechanisms and outcomes of such catalytic reactions (Gutnov et al., 2019).
Green Synthesis Applications
Moreover, the compound has been studied in the context of green synthesis. For example, Zhang Qun-feng (2008) researched the catalytic hydrogenation for the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, highlighting environmentally friendly approaches in chemical manufacturing processes (Zhang Qun-feng, 2008).
Propriétés
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-19-13-4-2-3-5-14(13)21-10-15(18)16-8-12(17)11-6-7-20-9-11/h2-7,9,12,17H,8,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDWPFZGSARYGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC(C2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromophenyl)-2-{[6-(2-methoxyethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2517273.png)
![N-[3-cyano-4-(phenylsulfanyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2517278.png)


![4-[(4-Methoxyphenyl)sulfonyl]-8-propionyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2517283.png)

![7-methyl-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2517286.png)

![1-(tert-butyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2517288.png)

![2,4-dichloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2517291.png)
![6-(4-Fluorophenyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B2517292.png)

![2-Chloro-1-[2-(2-phenylethyl)morpholin-4-yl]propan-1-one](/img/structure/B2517295.png)